(2s)-2-(2,3-Difluorophenyl)pyrrolidine
Overview
Description
(2s)-2-(2,3-Difluorophenyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 2,3-difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2s)-2-(2,3-Difluorophenyl)pyrrolidine typically involves the reaction of 2,3-difluorobenzaldehyde with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a chiral auxiliary to ensure the desired stereochemistry of the product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2s)-2-(2,3-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2s)-2-(2,3-Difluorophenyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2s)-2-(2,3-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2s)-2-(2,4-Difluorophenyl)pyrrolidine
- (2s)-2-(3,4-Difluorophenyl)pyrrolidine
- (2s)-2-(2,3-Dichlorophenyl)pyrrolidine
Uniqueness
(2s)-2-(2,3-Difluorophenyl)pyrrolidine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Biological Activity
(2S)-2-(2,3-Difluorophenyl)pyrrolidine is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a pyrrolidine ring substituted with a difluorophenyl group. The difluoro substitution enhances its lipophilicity, which is critical for biological activity. The specific positioning of the fluorine atoms on the phenyl ring influences both the chemical reactivity and the pharmacokinetic properties of the compound, making it distinct from other pyrrolidine derivatives.
Antimicrobial Activity
Research indicates that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, particularly multidrug-resistant organisms such as Pseudomonas aeruginosa. Its mechanism involves binding to specific proteins that are crucial for bacterial cell wall synthesis, thereby inhibiting their function .
Neurological Applications
The compound's potential as an inhibitor of neuronal nitric oxide synthase (nNOS) has been explored in various studies. Inhibitors of nNOS are of interest for treating neurological disorders due to their role in regulating neurotransmission and neurovascular function. Crystal structure analyses have provided insights into how this compound interacts with nNOS, suggesting that the fluorine atoms enhance binding affinity and selectivity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may modulate the activity of various receptors involved in neurotransmission and pain pathways.
- Enzyme Inhibition : It acts by inhibiting enzymes such as nNOS, which plays a critical role in nitric oxide production and subsequent signaling pathways .
Case Studies
- Inhibition of nNOS : A study demonstrated that this compound derivatives significantly inhibited nNOS activity in vitro. The most potent analogs showed IC50 values in the low micromolar range, indicating strong potential for therapeutic applications in neurodegenerative diseases .
- Antibacterial Efficacy : A focused screening of pyrrolidine derivatives against Pseudomonas aeruginosa revealed that this compound exhibited promising antibacterial activity with minimal cytotoxic effects on human cells. This study highlighted the compound's potential as a lead candidate for developing new antibiotics targeting resistant strains .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
(2S)-2-(3,4-Difluorophenyl)pyrrolidine | 3,4-difluoro substitution | Moderate antibacterial properties |
(2S)-2-(2,4-Difluorophenyl)pyrrolidine | 2,4-difluoro substitution | Limited neurological applications |
(2S)-2-(3,4-Dichlorophenyl)pyrrolidine | 3,4-dichloro substitution | Notable anti-inflammatory properties |
The table above illustrates how variations in substituents can significantly alter the biological activity and therapeutic potential of pyrrolidine derivatives.
Properties
IUPAC Name |
(2S)-2-(2,3-difluorophenyl)pyrrolidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CROKRZDCSQGVQW-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=CC=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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